Octadeca-9,11-dienoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H31O2- |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(9E,11E)-octadeca-9,11-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/p-1/b8-7+,10-9+ |
InChI Key |
JBYXPOFIGCOSSB-XBLVEGMJSA-M |
Isomeric SMILES |
CCCCCC/C=C/C=C/CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)[O-] |
Synonyms |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Octadeca 9,11 Dienoate
Octadeca-9,11-dienoate, particularly its (9Z,11E) isomer known as rumenic acid, is found across different biological systems. Its origin can be traced to microbial, plant, and animal sources, where it is synthesized through specific enzymatic processes.
Microbial Production and Transformations
A variety of microorganisms are capable of producing conjugated linoleic acids, including the this compound isomer, from linoleic acid. This bioconversion is primarily carried out by bacteria possessing the enzyme linoleate (B1235992) isomerase. scielo.brresearchgate.net
Several bacterial genera, many of which are found in the gastrointestinal tracts of animals and in fermented foods, have been identified as producers of CLA. These include:
Butyrivibrio fibrisolvens : A key bacterium in the rumen of ruminants that isomerizes linoleic acid to cis-9, trans-11 CLA (rumenic acid) as the first step in biohydrogenation. nih.govanimbiosci.org
Clostridium proteoclasticum : Another ruminal bacterium that produces mainly rumenic acid. nih.gov
Lactobacillus species : Various species, such as Lactobacillus plantarum, Lactobacillus acidophilus, and Lactobacillus reuteri, have demonstrated the ability to produce CLA. researchgate.netnih.govnih.gov For instance, L. plantarum lp15, isolated from fermented pickles, converted approximately 25% of linoleic acid into CLA isomers, with the cis-9, trans-11 isomer being predominant. nih.gov
Bifidobacterium species : Strains like Bifidobacterium breve and Bifidobacterium dentium are efficient producers of the cis-9, trans-11 CLA isomer from free linoleic acid. asm.orgnih.gov B. breve has been shown to convert up to 65% of linoleic acid to this isomer. nih.gov
Propionibacterium species : While some strains produce other CLA isomers, certain propionibacteria are also involved in CLA formation. nih.gov
The conversion efficiency and the specific isomers produced can vary significantly between different bacterial strains and are influenced by factors such as the concentration of linoleic acid in the growth medium. nih.govnih.gov
Table 1: Microbial Producers of this compound
| Bacterial Species | Predominant Isomer Produced | Source/Environment |
| Butyrivibrio fibrisolvens | cis-9, trans-11 CLA (Rumenic Acid) | Rumen |
| Clostridium proteoclasticum | cis-9, trans-11 CLA (Rumenic Acid) | Rumen |
| Lactobacillus plantarum | cis-9, trans-11 CLA | Fermented Foods |
| Bifidobacterium breve | cis-9, trans-11 CLA | Human Intestine |
| Bifidobacterium dentium | cis-9, trans-11 CLA | Human Intestine |
Presence in Plant-Derived Lipids and Extracts
This compound and its esters have been identified as components of various plant-derived lipids.
The essential oil hydrodistilled from the orchid Liparis nervosa has been found to be exceptionally rich in methyl (9E,11E)-octadeca-9,11-dienoate. Analysis of the essential oil from this plant grown in China revealed that this compound was the most abundant constituent, making up 31.69% of the total oil. This finding is significant as it represents a major plant-based source of this specific isomer.
The seed oil of the common red grape, Vitis vinifera, also contains the (9E,11E)-octadeca-9,11-dienoate isomer. In a chemical profiling study of a methanolic extract from red grape seeds, this compound was identified as one of the most abundant fatty acid derivatives, constituting 11.07% of the identified phytoconstituents. uniprot.org
Essential Oils (e.g., Liparis nervosa)
Occurrence in Animal Tissues and Products (Non-Human)
The most well-documented occurrence of this compound in animals is in the fat and milk of ruminants, such as cows, goats, and sheep. ocl-journal.orgnih.gov The predominant isomer found is (9Z,11E)-octadeca-9,11-dienoic acid, commonly known as rumenic acid. wikipedia.org It is considered the principal dietary form of CLA, accounting for over 80-90% of the total CLA content in dairy products. wikipedia.org
The concentration of rumenic acid in bovine milk can vary substantially, ranging from 2.5 to 17.7 mg per gram of fat, influenced by the animal's diet. nih.gov For instance, dietary supplementation with sources of linoleic acid, such as soybeans or rapeseeds, has been shown to significantly increase the concentration of cis-9, trans-11-octadecadienoic acid in cow's milk. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms
The formation of this compound involves several enzymatic pathways that differ between microbes, plants, and animals.
In microorganisms, the primary mechanism is the direct isomerization of linoleic acid to CLA, catalyzed by the enzyme linoleate isomerase . scielo.br This enzyme converts the cis-9, cis-12 double bond configuration of linoleic acid into a conjugated cis-9, trans-11 system. animbiosci.org
In ruminant animals, the biosynthesis of rumenic acid is a two-fold process:
Ruminal Biohydrogenation : As mentioned, bacteria like Butyrivibrio fibrisolvens in the rumen convert dietary linoleic acid into rumenic acid as an intermediate step in the process of biohydrogenation, which ultimately leads to stearic acid. animbiosci.orgocl-journal.org
Endogenous Synthesis : A significant portion of rumenic acid in ruminant milk and tissues is synthesized endogenously. cabidigitallibrary.orgjafs.com.pl This pathway involves the conversion of vaccenic acid (trans-11-octadecenoic acid), another intermediate of ruminal biohydrogenation, to rumenic acid. wikipedia.org This conversion is catalyzed by the enzyme Δ9-desaturase (also known as stearoyl-CoA desaturase) in the mammary gland and other adipose tissues. ocl-journal.orgcabidigitallibrary.orgjafs.com.pl It is estimated that this endogenous synthesis accounts for over 60-80% of the rumenic acid found in milk fat. ocl-journal.orgcabidigitallibrary.orgjafs.com.pl
In plants, the formation of conjugated dienes like this compound is often initiated by the lipoxygenase (LOX) pathway. LOX enzymes catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids like linoleic acid. mdpi.comuu.nl Depending on the specific LOX isoenzyme, this can produce hydroperoxides such as (13S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD). ashs.org
These hydroperoxides can then be further metabolized by other enzymes:
Hydroperoxide Isomerase : This enzyme can convert fatty acid hydroperoxides into other products. nih.govpnas.org For example, the enzyme ALOXE3, which has hydroperoxide isomerase activity, can metabolize the 13S-hydroperoxide of linoleic acid. uniprot.orgpnas.orgabcam.com
Allene (B1206475) Oxide Synthase (AOS) : This enzyme, a type of cytochrome P450, catalyzes the dehydration of hydroperoxides to form unstable allene oxides. nih.govpnas.orggoogle.com The formation of the substrate for AOS involves the loss of the conjugated diene structure, as measured by a decrease in absorbance at 234 nm. nih.govtandfonline.com
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Organism(s) | Substrate | Product/Function |
| Linoleate Isomerase | Bacteria (e.g., Butyrivibrio, Lactobacillus) | Linoleic Acid | cis-9, trans-11-Octadecadienoic Acid |
| Δ9-Desaturase | Ruminants (mammary gland, adipose tissue) | Vaccenic Acid | cis-9, trans-11-Octadecadienoic Acid |
| Lipoxygenase (LOX) | Plants, Animals | Linoleic Acid | Hydroperoxyoctadecadienoic Acids (e.g., 13-HPOD) |
| Hydroperoxide Isomerase | Plants, Animals | Fatty Acid Hydroperoxides | Isomerization of hydroperoxides |
| Allene Oxide Synthase (AOS) | Plants, Corals | Fatty Acid Hydroperoxides | Formation of allene oxides |
De Novo Biosynthesis Pathways (Non-Human)
In non-human organisms, particularly plants, the precursor linoleic acid is synthesized de novo. The subsequent conversion to this compound and its hydroperoxy derivatives is part of a broader metabolic network known as the octadecanoid pathway, which is crucial for various physiological processes, including defense signaling. mdpi.commdpi.com In ruminants, the pathway is not de novo synthesis but rather a bioconversion of dietary linoleic acid by gut microflora. cas.cz
Enzymatic Conversion of Precursors
The creation of the this compound structure from linoleic acid is a multi-step enzymatic process initiated by lipoxygenases.
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. uu.nl This reaction is the first key step in the octadecanoid pathway, converting linoleic acid into a hydroperoxyoctadecadienoic acid (HPODE). mdpi.com The reaction involves the stereospecific abstraction of a hydrogen atom and the insertion of molecular oxygen, resulting in a conjugated diene hydroperoxide. uu.nl
Plant LOX enzymes are generally classified based on their positional specificity of oxygen insertion on the linoleic acid backbone, designating them as either 9-LOX or 13-LOX. gsartor.orgmdpi.com This specificity dictates which downstream metabolites are produced.
13-Lipoxygenases : Soybean lipoxygenase-1 (LOX-1) and lipoxygenase-2 (LOX-2) primarily exhibit 13-LOX activity, converting linoleic acid to (13S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE). uu.nlmdpi.comresearchgate.net
9-Lipoxygenases : In contrast, other plant LOXs, such as one found in quiescent barley (LOX-1), are predominantly 9-LOXs, producing (9S)-hydroperoxyoctadeca-10E,12Z-dienoic acid (9S-HPODE). cerealsgrains.org The pepper gene CaLOX1 also encodes a 9-specific lipoxygenase. oup.com
Dual Specificity : Some LOXs exhibit dual specificity. For instance, lipoxygenase from opium poppy chloroplasts shows a near 1:1 ratio of 9- and 13-hydroperoxide products at its optimal pH. cas.cz
The following table summarizes the specificity of various LOX isoforms.
Table 1: Specificity of Selected Lipoxygenase Isoforms| Enzyme Source | Isoform | Primary Product(s) from Linoleic Acid | Reference(s) |
|---|---|---|---|
| Soybean | LOX-1, LOX-2 | 13-HPODE | mdpi.comresearchgate.net |
| Barley (quiescent) | LOX-1 | 9-HPODE | cerealsgrains.org |
| Pepper | CaLOX1 | 9-HPODE | oup.com |
| Opium Poppy | Chloroplastic LOX | 9-HPODE and 13-HPODE (approx. 1:1) | cas.cz |
The activity of LOX isoforms and the ratio of their products are significantly influenced by the pH of the reaction environment. The pH optimum varies between isoforms and can even shift the positional specificity of a single enzyme.
Soybean LOX-1 : This enzyme has a distinct pH optimum of 9.0, at which it almost exclusively produces the 13S-hydroperoxide. researchgate.netresearchgate.net However, as the pH decreases from 8.5 to 6.0, the proportion of the 9S-hydroperoxide product increases linearly, constituting about 25% of the chiral products at pH 6.0. researchgate.netresearchgate.net This suggests that the nonionized carboxylic acid form of the linoleic acid substrate, more prevalent at lower pH, can bind in an alternative orientation at the active site. researchgate.net
Other LOX Isoforms : Soybean LOX-2 has a pH optimum around 6.5. mdpi.com The 9-specific LOX from pepper, CaLOX1, functions optimally at a pH of 6.0 to 6.5. oup.com A particularly striking example is a LOX from Mormordica charantia seeds, which functions as a 9-LOX at a pH below 7.5 but switches to dominant 13-LOX activity at a higher pH. gsartor.org
Table 2: Effect of pH on Lipoxygenase Activity and Product Ratio
| Enzyme | Optimal pH | Effect of pH on Isomer Ratio | Reference(s) |
|---|---|---|---|
| Soybean LOX-1 | 9.0 | At pH >8.5, primarily 13-HPODE. At pH 6.0, ~25% 9-HPODE is formed. | researchgate.netresearchgate.net |
| Soybean LOX-2 | 6.5 | Primarily 13-HPODE formation. | mdpi.com |
| Pepper CaLOX1 | 6.0 - 6.5 | 9-specific activity. | oup.com |
| Mormordica charantia LOX | Variable | Acts as 9-LOX below pH 7.5; acts as 13-LOX above pH 7.5. | gsartor.org |
The hydroperoxides formed by LOX are substrates for a range of enzymes, including hydroperoxide isomerases and dehydratases. A key enzyme in this class is Allene Oxide Synthase (AOS), which is classified as a hydroperoxide dehydratase (EC 4.2.1.92). wikipedia.orgexpasy.orggenome.jp These enzymes are typically members of the CYP74 family of cytochrome P450s or are catalase-related hemoproteins. nih.govresearchgate.net AOS catalyzes the dehydration of fatty acid hydroperoxides to form unstable, reactive allene oxides. expasy.orggenome.jp
Allene Oxide Synthase directly converts the hydroperoxide into an epoxide structure. The systematic name for the enzyme, (9Z,11E,14Z)-(13S)-hydroperoxyoctadeca-9,11,14-trienoate 12,13-hydro-lyase, explicitly describes this transformation, which yields a 12,13-epoxy product. wikipedia.org For example, corn hydroperoxide isomerase was shown to produce 12,13(S)-oxido-9(Z),11-octadecadienoic acid. wikipedia.orggenome.jp Similarly, AOS from tomato and cyanobacteria convert 13-HPODE and other hydroperoxides into their corresponding allene oxides, which are chemically defined as epoxides. nih.govresearchgate.net This epoxide, such as (9Z)-(13S)-12,13-epoxythis compound, is a highly reactive intermediate that serves as a branching point for the synthesis of other bioactive compounds, such as jasmonic acid. wikipedia.orgqmul.ac.uk
Activity of Hydroperoxide Isomerases/Dehydratases (Allene Oxide Synthase, AOS)
Intermediacy of Allene Oxides
The formation of this compound derivatives is intricately linked to the oxylipin pathway in plants, where unstable allene oxides serve as key intermediates. nih.govgsartor.org This biochemical cascade begins with the oxygenation of polyunsaturated fatty acids like linoleic acid or α-linolenic acid by lipoxygenase (LOX) enzymes. nih.govmdpi.com
Specifically, 9-lipoxygenase can convert linoleic acid into 9-hydroperoxy-octadecadienoic acid (9-HPODE). nih.gov This hydroperoxide then serves as a substrate for a specialized cytochrome P450 enzyme known as allene oxide synthase (AOS). nih.govresearchgate.net AOS catalyzes the dehydration of the fatty acid hydroperoxide to form a highly unstable allene oxide, such as 9,10-epoxy-10,12-octadecadienoic acid. mdpi.com These allene oxides are short-lived and can undergo several subsequent reactions. gsartor.orgcore.ac.uk
One fate of the allene oxide is spontaneous hydrolysis, which yields α- and γ-ketols. mdpi.comnih.gov Alternatively, in a crucial step for the formation of cyclic compounds, the allene oxide can be acted upon by another enzyme, allene oxide cyclase (AOC). nih.govoup.comwikipedia.org AOC facilitates a stereospecific cyclization of the allene oxide to form cyclopentenone structures like 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. nih.govnih.govoup.com While the direct product of the cyclization is a cyclopentenone, the allene oxide intermediate itself is a reactive epoxy derivative of octadecadienoate. The formation of these allene oxides from linoleic acid hydroperoxides represents a significant pathway in the natural origin of octadecadienoate structures. core.ac.uk
| Enzyme | Substrate | Product | Role in Pathway |
|---|---|---|---|
| Lipoxygenase (LOX) | Linoleic Acid | 9-Hydroperoxy-octadecadienoic acid (9-HPODE) | Initial oxygenation of the fatty acid. nih.gov |
| Allene Oxide Synthase (AOS) | 9-HPODE | 9,10-epoxy-10,12-octadecadienoic acid (Allene Oxide) | Dehydration of hydroperoxide to form the unstable allene oxide intermediate. nih.govmdpi.com |
| Allene Oxide Cyclase (AOC) | Allene Oxide | cis-(+)-12-oxophytodienoic acid (OPDA) | Catalyzes the cyclization of the allene oxide to form cyclopentenones. nih.govoup.com |
Microbial Biotransformations of Linoleic Acid
Certain microorganisms possess the enzymatic machinery to convert linoleic acid into various isomers of this compound, collectively known as conjugated linoleic acid (CLA). nih.gov This biotransformation is a key source of these compounds in nature, particularly within the digestive tract of ruminant animals and in fermented dairy products. mdpi.comkoreascience.kr The process is often considered a detoxification mechanism by the bacteria, as polyunsaturated fatty acids like linoleic acid can be toxic to them. mdpi.comd-nb.info
The primary enzyme responsible for this conversion is linoleate isomerase. medcraveonline.comscielo.org.co This enzyme catalyzes the isomerization of the cis-9, cis-12 double bonds of linoleic acid into a conjugated cis-9, trans-11 system, forming rumenic acid, the most abundant natural isomer of CLA. scielo.org.co
A diverse range of bacteria are known to produce CLA. Rumen bacteria, most notably Butyrivibrio fibrisolvens, are pivotal in the biohydrogenation of dietary fats in animals, where the formation of this compound is a critical intermediate step. mdpi.comkoreascience.krnih.gov Beyond the rumen, various species of Lactic Acid Bacteria (LAB), including those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, have demonstrated the ability to produce CLA from free linoleic acid. nih.govmdpi.comnih.gov The specific isomers and the yield of this compound can vary significantly between different bacterial species and even between strains of the same species. mdpi.com For instance, Lactobacillus plantarum has been identified as an efficient producer of CLA, generating a mixture of cis-9,trans-11 and trans-9,trans-11 isomers. mdpi.comscielo.org.co
| Microorganism Genus/Species | Substrate | Key this compound Isomers Produced | Reference |
|---|---|---|---|
| Butyrivibrio fibrisolvens | Linoleic Acid | cis-9, trans-11-octadecadienoate (Rumenic Acid) | scielo.org.conih.gov |
| Lactobacillus plantarum | Linoleic Acid | cis-9, trans-11-octadecadienoate; trans-9, trans-11-octadecadienoate | mdpi.comscielo.org.co |
| Lactobacillus acidophilus | Linoleic Acid | cis-9, trans-11-octadecadienoate; trans-10, cis-12-octadecadienoate | nih.govmdpi.com |
| Bifidobacterium breve | Linoleic Acid | cis-9, trans-11-octadecadienoate; trans-9, trans-11-octadecadienoate | nih.gov |
| Propionibacterium freudenreichii | Linoleic Acid | cis-9, trans-11-octadecadienoate; trans-10, cis-12-octadecadienoate | asm.org |
Metabolic Pathways and Biotransformation of Octadeca 9,11 Dienoate
Enzymatic Hydrolysis and Esterification
The bioavailability and metabolic fate of octadeca-9,11-dienoate are significantly influenced by its esterification state. As a fatty acid, it is typically present in esterified forms within complex lipids like triacylglycerides.
Enzymatic hydrolysis, facilitated by lipases such as porcine pancreatic lipase (B570770), is a key process that releases free this compound from its esterified state in triacylglycerides. nih.gov This process is essential for its absorption and subsequent metabolism.
Conversely, this compound can undergo esterification to form various esters. For instance, it can be directly esterified with methanol (B129727) under acidic conditions to produce methyl this compound. smolecule.com Enzymatic transesterification, using lipases like that from Candida antarctica, can be employed to synthesize specific monoacylglycerols of the fatty acid. It can also be esterified to other molecules, such as metronidazole, through reactions involving dicyclohexylcarbodiimide. google.com
| Process | Enzyme/Condition | Product Example | Reference |
| Hydrolysis | Porcine Pancreatic Lipase | Free this compound | nih.gov |
| Esterification | Acidic conditions with methanol | Methyl this compound | smolecule.com |
| Transesterification | Candida antarctica lipase | 1-Monoacylglycerol of this compound |
Oxidative Metabolism and Derivative Formation
The conjugated double bond system of this compound makes it susceptible to oxidative metabolism, which can occur through both non-enzymatic autoxidation and specific enzymatic pathways. These processes generate a wide range of oxygenated derivatives.
Autoxidation of this compound, a free radical-mediated process, is a significant non-enzymatic pathway for its degradation. tandfonline.comjst.go.jp The primary products of this process are conjugated diene allylic monohydroperoxides. helsinki.fihelsinki.fi The autoxidation of the methyl ester of 9-cis,11-trans-CLA, for example, follows the hydroperoxide pathway. nih.gov
The stability of this compound to autoxidation can be influenced by its chemical form. In aqueous systems, the free fatty acid form of CLA is more stable and has a lower oxidizability compared to linoleic acid. tandfonline.comjst.go.jp However, its ethyl ester is highly susceptible to free radical oxidation. tandfonline.comjst.go.jp
The autoxidation of the two major isomers of CLA, 9-cis,11-trans and 10-trans,12-cis, leads to the formation of several positional isomers of conjugated diene monohydroperoxides, including the 8-, 10-, 12-, and 14-hydroperoxyoctadecadienoates. helsinki.fihelsinki.fi Further oxidation can lead to the formation of other products, such as methyl 9,12-epoxythis compound, which itself can be further oxidized to compounds like 5-hexyl-2-furaldehyde and methyl 8-oxooctanoate. exlibrisgroup.com
| Autoxidation Product Type | Specific Examples | Reference |
| Monohydroperoxides | 8-, 10-, 12-, and 14-hydroperoxyoctadecadienoates | helsinki.fihelsinki.fi |
| Furan Fatty Acid Esters | Methyl 9,12-epoxythis compound | exlibrisgroup.com |
| Furan Oxidation Products | 5-hexyl-2-furaldehyde, Methyl 8-oxooctanoate | exlibrisgroup.comzendy.io |
Enzymatic oxidation of this compound is a highly specific process that generates a variety of oxygenated metabolites, including hydroperoxides, hydroxy and oxo derivatives, epoxides, and diols. acs.org These reactions are primarily catalyzed by lipoxygenase (LOX) and cytochrome P450 enzymes. acs.org
Lipoxygenases (LOX) are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like this compound to form hydroperoxides. wikipedia.org A prominent product of this reaction is (9Z,11E)-(13S)-13-hydroperoxythis compound (13S-HPODE). uwi.edutandfonline.comtandfonline.comijrpr.com
The specificity of the lipoxygenase enzyme determines the position of hydroperoxidation. Soybean lipoxygenase-1 (L-1), for example, shows a preference for the carbon-13 position, especially at pH values above 8.5. uniprot.org In germinating soybeans, a major lipoxygenase generates both 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). nih.gov Fungal enzymes, such as the linoleate (B1235992) 8R-lipoxygenase from Aspergillus nidulans and Gaeumannomyces graminis, can produce (8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoate. expasy.orgqmul.ac.uk
| Enzyme | Substrate | Product | Reference |
| Lipoxygenase (EC 1.13.11.12) | Linoleic acid | (9Z,11E)-(13S)-13-hydroperoxythis compound | wikipedia.orguwi.edutandfonline.comtandfonline.com |
| Soybean Lipoxygenase-1 (L-1) | Linoleate | (9Z,11E,13S)-13-hydroperoxythis compound | uniprot.org |
| Linoleate 8R-lipoxygenase | Linoleate | (8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoate | expasy.orgqmul.ac.uk |
The primary hydroperoxide products can be further metabolized to more stable hydroxy and oxo (keto) derivatives. The hydroperoxides can be reduced to their corresponding hydroxy derivatives, such as 13-hydroxy-9,11-octadecadienoic acid (13-HODE). researchgate.netmarinelipids.ca
In anaerobic conditions, soybean lipoxygenase can catalyze the conversion of 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid into 13-oxo-octadeca-9,11-dienoic acid. scispace.comuu.nl The decomposition of linoleate hydroperoxides can also yield oxo-derivatives like methyl 13-oxo-trans-9, cis-11-octadecadienoate and methyl 9-oxo-cis-10, trans-12-octadecadienoate. tandfonline.com Furthermore, flax-seed hydroperoxide isomerase converts 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid into 13-hydroxy-12-oxo-octadec-cis-9-enoic acid. scispace.comuu.nl
| Metabolite Type | Precursor | Product Example | Enzyme/Condition | Reference |
| Hydroxy-derivative | 13-Hydroperoxythis compound | 13-Hydroxythis compound | Reduction | researchgate.netmarinelipids.ca |
| Oxo-derivative | 13-Hydroperoxyoctadeca-cis-9-trans-11-dienoic acid | 13-Oxo-octadeca-9,11-dienoic acid | Anaerobic, soybean lipoxygenase | scispace.comuu.nl |
| Hydroxy-oxo-derivative | 13-Hydroperoxyoctadeca-cis-9-trans-11-dienoic acid | 13-Hydroxy-12-oxo-octadec-cis-9-enoic acid | Flax-seed hydroperoxide isomerase | scispace.comuu.nl |
Epoxides are another class of metabolites formed from this compound, often through the enzymatic rearrangement of hydroperoxides. For example, 13-hydroperoxyoctadeca-9,11-dienoic acid can be converted into an unstable 12,13-epoxy-8,10-octadecadienoic acid intermediate. nih.gov A catalase/peroxidase-related enzyme from Anabaena PCC 7120 can convert 9R-hydroperoxylinoleate into 9R,10R-epoxy-octadeca-11E,13E-dienoate. nih.gov Allene (B1206475) oxide synthase can also convert 13S-hydroperoxy-(9Z,11E)-octadecadienoate into (9Z,13S)-12,13-epoxythis compound. uniprot.org
These epoxides are often unstable and can be hydrolyzed, either enzymatically by epoxide hydrolases or non-enzymatically, to form diols. acs.org The hydrolysis of 9R,10R-epoxy-octadeca-11E,13E-dienoate, for instance, yields stable 9,14-diols. nih.gov The incubation of 13-hydroperoxyoctadeca-9,11-dienoic acid with human hemoglobin can lead to the formation of dihydroxy-octadecadienoic acids. nih.gov Chemical epoxidation of methyl 13(S)-hydroxyoctadeca-9(Z),11(E)-dienoate can also produce diastereoisomeric epoxides. researchgate.net Additionally, the ferrous ion-induced decomposition of cyclic peroxides derived from this compound can result in bis(epoxides). rsc.org
| Metabolite | Formation Pathway | Example Product | Reference |
| Epoxide | Rearrangement of hydroperoxide | 12,13-Epoxy-8,10-octadecadienoic acid | nih.gov |
| Epoxide | Allene oxide synthase action | (9Z,13S)-12,13-epoxythis compound | uniprot.org |
| Diol | Hydrolysis of epoxide | 9,14-Dihydroxyoctadeca-10E,12E-dienoic acid | nih.gov |
| Diol | Hemoglobin-mediated conversion | 8,13-Dihydroxy-9,11-octadecadienoic acid | nih.gov |
Generation of Hydroxy- and Oxo-Derivatives
Nitrosative Reactions and Nitrated this compound Derivatives
This compound is a primary endogenous substrate for fatty acid nitration, a process that yields electrophilic derivatives known as nitro-conjugated linoleic acids (NO2-CLA). nih.govfoodandnutritionjournal.org This reaction can occur through multiple mechanisms, including those catalyzed by enzymes and those occurring under acidic conditions, such as in the stomach. nih.govfoodandnutritionjournal.org The conjugated diene structure of this compound makes it significantly more susceptible to nitration compared to non-conjugated fatty acids like linoleic acid. nih.govarc.sci.eg
The nitration process involves the addition of a nitro group (NO2) to the carbon backbone of the fatty acid. In the case of 9,11-octadecadienoate, this addition primarily occurs at the 9 or 12 positions, leading to the formation of two main positional isomers: 9-nitro-octadeca-9,11-dienoate (9-NO2-CLA) and 12-nitro-octadeca-9,11-dienoate (12-NO2-CLA). nih.gov These nitrated derivatives have been detected in human plasma and urine. nih.govocl-journal.org
The formation of NO2-CLA can be initiated by various reactive nitrogen species. For instance, 9(E),11(E)-12-nitro Conjugated Linoleic Acid can be formed from 9(Z),11(E)-CLA upon exposure to acidified nitrite (B80452), peroxynitrite, or gaseous nitrogen dioxide. caymanchem.com Furthermore, enzymatic systems involving myeloperoxidase, hydrogen peroxide, and nitrite can also generate these nitrated fatty acids. caymanchem.com In cellular models, such as activated macrophages, the production of NO2-CLA is dependent on the activity of nitric oxide synthase (NOS). nih.govcaymanchem.com
The table below summarizes the key nitrosative reactions and the resulting nitrated derivatives of this compound.
| Reactant (Isomer) | Nitrating Agent/Condition | Major Nitrated Products | Significance | Reference |
| 9(Z),11(E)-CLA | Acidified nitrite, Peroxynitrite, Gaseous nitrogen dioxide | 9(E),11(E)-12-nitro-CLA | Formation of a specific nitrated isomer. | caymanchem.com |
| 9,11-CLA | Myeloperoxidase/H2O2/Nitrite | 9-NO2-CLA, 12-NO2-CLA | Enzymatic generation in inflammatory conditions. | caymanchem.com |
| 9,11-CLA | Activated Macrophages (iNOS dependent) | 9-NO2-CLA, 12-NO2-CLA | Cellular production during immune response. | nih.gov |
| 9,11-CLA | Gastric acidification | 9-NO2-CLA, 12-NO2-CLA | Formation in the digestive system. | nih.gov |
Rearrangement Reactions and Structural Isomerization
This compound exists as a mixture of positional and geometric isomers, and its isomeric composition can be altered through various rearrangement and isomerization reactions. These reactions can be induced chemically or enzymatically, leading to the formation of different CLA isomers with potentially distinct biological activities.
Alkali Isomerization: A common method for producing conjugated linoleic acids is through the alkali isomerization of linoleic acid. nih.govresearchgate.net This process typically involves heating linoleic acid in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethylene (B1197577) glycol or propylene (B89431) glycol. nih.govresearchgate.netasianpubs.org The reaction conditions, including temperature, time, and the ratio of reactants, significantly influence the yield and the isomeric distribution of the resulting this compound. asianpubs.orgrifst.ac.irjbiochemtech.com For instance, alkali isomerization often produces a mixture of c-9, t-11 and t-10, c-12 CLA isomers in roughly equal amounts. asianpubs.org
Photoisomerization: Another method to induce structural changes in this compound is photoisomerization. This process uses light energy, often in the presence of a sensitizer (B1316253) like iodine, to promote the conversion between different geometric isomers. rifst.ac.ir
Enzymatic Isomerization: Certain microorganisms contain enzymes, such as linoleate isomerase from the bacterium Butyrivibrio fibrisolvens, that can specifically catalyze the isomerization of linoleic acid to the cis-9, trans-11 isomer of this compound. caymanchem.comgoogle.com
Favorskii Rearrangement: A derivative of this compound, (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid, has been shown to undergo a Favorskii rearrangement. This reaction occurs when (13S,9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid (13S-HPODE) is treated with a strong alkali. genome.jpacs.org
The following table details various isomerization and rearrangement reactions involving this compound and its precursors.
| Starting Material | Reaction Type | Conditions | Major Products (Isomers) | Yield/Purity | Reference |
| Linoleic Acid | Alkali Isomerization | KOH, Ethylene glycol, 188.3 °C, 4.4 h | c-9, t-11 and t-10, c-12 CLA | 89.72% purity | asianpubs.org |
| Linoleic Acid | Alkali Isomerization | NaOH, n-butanol, 120±5°C, 24 h | Mixture of CLA isomers | 75.74% yield | arc.sci.eg |
| Sesame Seed Oil (rich in Linoleic Acid) | Alkali Isomerization | 7% NaOH, Propylene glycol, 180 °C, 2 h | Mixture of CLA isomers | 96.6% conversion | foodandnutritionjournal.org |
| Linoleic Acid | Photoisomerization | Iodine, UV light | Mixture of CLA isomers | - | rifst.ac.ir |
| (13S,9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid (13S-HPODE) | Favorskii Rearrangement | Strong alkali (e.g., KOH) | (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid and other oxidized fatty acids | - | genome.jpacs.org |
Incorporation into Complex Lipids (e.g., Triacylglycerols, Phospholipids)
Once formed or ingested, this compound can be incorporated into more complex lipid structures, such as triacylglycerols (TAGs) and phospholipids (B1166683). This process is significant as it influences the composition and properties of cellular membranes and lipid droplets.
Studies in humans have demonstrated that the consumption of dairy products naturally enriched in cis-9, trans-11 this compound leads to its increased concentration in plasma phospholipids, specifically phosphatidylcholine, as well as in triacylglycerols and cholesteryl esters. Furthermore, this isomer is also incorporated into the phospholipids of peripheral blood mononuclear cells. The incorporation of this compound into phospholipids has also been observed in human cells in proportion to the dietary intake of foods rich in this fatty acid.
The specific positioning of this compound within the glycerol (B35011) backbone of triacylglycerols can vary. Research using the yeast Saccharomyces cerevisiae has provided insights into this regioselectivity. When cultured with different CLA isomers, the yeast incorporates them into its triacylglycerols. The cis-9, trans-11 isomer was frequently found in combination with monounsaturated fatty acids, while the trans-10, cis-12 isomer was often located at the sn-2 position with a medium-chain fatty acid. nih.gov
The table below illustrates the incorporation of this compound into various complex lipids.
| Organism/System | Complex Lipid | Incorporated Isomer(s) | Positional Distribution/Findings | Reference |
| Humans | Plasma Phosphatidylcholine | cis-9, trans-11 CLA | Increased concentration after consumption of enriched dairy products. | |
| Humans | Plasma Triacylglycerols | cis-9, trans-11 CLA | Increased concentration after consumption of enriched dairy products. | |
| Humans | Plasma Cholesteryl Esters | cis-9, trans-11 CLA | Increased concentration after consumption of enriched dairy products. | |
| Humans | Peripheral Blood Mononuclear Cell Phospholipids | cis-9, trans-11 CLA | Increased concentration after consumption of enriched dairy products. | |
| Saccharomyces cerevisiae | Triacylglycerols | cis-9, trans-11 CLA | Found with monounsaturated fatty acids (C16:1, C18:1). | nih.gov |
| Saccharomyces cerevisiae | Triacylglycerols | trans-10, cis-12 CLA | Often at the sn-2 position with a medium-chain fatty acid (C10:0 or C12:0). | nih.gov |
Synthetic Methodologies and Chemoenzymatic Approaches for Octadeca 9,11 Dienoate and Its Analogs
Total Chemical Synthesis of Octadeca-9,11-Dienoate Isomers
Total chemical synthesis offers precise control over the geometry and position of the conjugated double bonds, enabling the production of specific isomers that are often difficult to isolate from natural sources.
Routes from Common Fatty Acid Precursors (e.g., Linoleic Acid, Ricinoleate)
Common fatty acids like linoleic acid and ricinoleic acid serve as readily available starting materials for the synthesis of this compound isomers. nih.govgoogle.comresearchgate.netlookchem.comresearchgate.net
From Linoleic Acid: Alkali isomerization is a widely used method to convert linoleic acid into a mixture of conjugated linoleic acid isomers. researchgate.netdss.go.th This process typically involves heating linoleic acid in the presence of a base, such as potassium hydroxide (B78521) (KOH) in a solvent like ethylene (B1197577) glycol or 1-butanol. nih.govdss.go.th This causes the double bonds to shift, resulting in a mixture of isomers, primarily the cis-9,trans-11 and trans-10,cis-12 forms. nih.govresearchgate.netdss.go.th The resulting mixture of isomers can then be separated and purified using techniques like low-temperature crystallization. researchgate.netdss.go.th For instance, alkali-isomerization of methyl linoleate (B1235992) can yield a product containing approximately 44% methyl cis-9,trans-11-octadecadienoate and 47% methyl trans-10,cis-12-octadecadienoate. researchgate.netdss.go.th Subsequent low-temperature crystallization from acetone (B3395972) can then be employed to separate these major isomers. researchgate.netdss.go.th
From Ricinoleic Acid: Ricinoleic acid, the primary fatty acid in castor oil, provides an alternative route to specific CLA isomers. google.comresearchgate.nettandfonline.comresearchgate.net One approach involves the dehydration of ricinoleic acid. researchgate.net Another method utilizes the tosylate or mesylate derivative of the methyl ester of ricinoleic acid. google.com This derivative, when reacted with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can produce cis-9,trans-11 octadecadienoic acid in high yield at room temperature. google.comgoogle.com This method offers a high degree of positional and stereospecificity. google.com
Stereoselective Synthesis of Specific Geometric Isomers
Achieving high stereoselectivity is a key challenge in the synthesis of this compound isomers. Various strategies have been developed to control the geometry of the double bonds.
One notable method involves the sequential substitution of 1,2-dichloro-ethene to prepare specific isomers with high purity (>98%). nih.gov For the synthesis of the (9Z,11E)-isomer, a multi-step process is employed. This includes a metal-catalyzed cross-coupling reaction, stereoselective reduction of a triple bond, and subsequent chemical modifications to yield the desired product. nih.gov
Another approach for synthesizing pure isomers is through the Wittig reaction. smolecule.comresearchgate.net For example, the cis-9,trans-11 and trans-9,trans-11 isomers have been prepared via the Wittig coupling of trans-2-nonenyltriphenyl-phosphonium bromide with methyl 9-oxononanoate. researchgate.net The resulting isomers can then be separated using a combination of reversed-phase and silver resin chromatography. researchgate.net
The table below summarizes some stereoselective synthesis methods.
| Target Isomer(s) | Key Reagents/Method | Purity/Yield | Reference |
| (9Z,11E)-, (10E,12Z)-, (10Z,12Z)-octadecadienoic acids | Sequential substitution of 1,2-dichloro-ethene | >98% isomeric purity | nih.gov |
| cis-9,trans-11-octadecadienoic acid | Tosylate/mesylate of methyl ricinoleate (B1264116) and DBU | High yield | google.com |
| cis-9,trans-11- and trans-9,trans-11-octadecadienoic acids | Wittig coupling | >95% isotopic and chemical purities | researchgate.net |
| cis-9,trans-11-octadecadienoate and trans-10,cis-12-octadecadienoate | Alkali-isomerization of methyl linoleate and low-temperature crystallization | >90% and 89-97% isomeric purity, respectively | researchgate.netdss.go.th |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired this compound isomer. Factors such as temperature, reaction time, and catalyst concentration play a significant role. lookchem.comresearchgate.net
In the alkali-catalyzed dehydration of castor oil to produce cis-9,trans-11-octadecadienoic acid, a response surface methodology (RSM) study found that reaction temperature and the amount of catalyst (KOH) were important factors. researchgate.net Increasing the reaction temperature led to a decrease in the yield of the desired isomer, while increasing the catalyst amount resulted in a higher yield. researchgate.net The optimal conditions were identified as a temperature of 50°C, 1.8 g of catalyst, and a reaction time of 5.25 hours, which achieved a maximum yield of 51.93%. researchgate.net
For the isomerization of methyl linoleate using a Pd(OAc)2/Sc(OTf)3 catalyst, the addition of a non-redox metal ion like Sc(III) was found to significantly improve the isomerization activity. lookchem.com The reaction proceeds through a nih.govnih.gov-hydrogen shift mechanism. lookchem.com
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce specific this compound isomers and their derivatives. agriculturejournals.cztandfonline.comresearchgate.netsciengine.comscience.gov
Lipases are commonly used in these strategies. For example, the lipase (B570770) from Aspergillus niger has been used for the stereoselective esterification of a mixture of CLA isomers, showing a preference for the 9Z,11E isomer. nih.gov This allows for the separation of the 9Z,11E and 10E,12Z isomers. nih.gov
Another approach involves the use of lipoxygenase. The oxidation of linoleic acid using immobilized soybean lipoxygenase-1 can produce (13S)-13-hydroxyoctadeca-9,11-dienoic acid. researchgate.net
Furthermore, washed cells of Lactobacillus plantarum can convert ricinoleic acid into a mixture of cis-9,trans-11- and trans-9,trans-11-octadecadienoic acids. tandfonline.com The presence of a lipase can facilitate the use of castor oil as a substrate for this bioconversion. tandfonline.comresearchgate.netmdpi.com
Synthesis of Oxygenated and Modified this compound Derivatives
The conjugated diene system of this compound allows for further chemical modifications, such as epoxidation, to create a variety of oxygenated derivatives.
Epoxidation Reactions
Epoxidation of the double bonds in this compound can be achieved using various reagents. The reaction of methyl octadeca-9Z,11E-dienoate with potassium peroxomonosulfate (oxone) in the presence of trifluoroacetone or methyl pyruvate (B1213749) yields the corresponding diepoxystearate derivative with high yields (85-99%). nih.gov
Photosensitized oxidation of (9E,11E)-methyl this compound can produce an unsaturated cyclic peroxide (epidioxide) in high yield. rsc.org This peroxide can then undergo further transformations, such as rearrangement to a furanoid ester or reduction to cleave the O-O bond. rsc.org
Regio- and stereoselective monoepoxidation of dienes can be achieved using methyltrioxorhenium (MTO) as a catalyst. nih.gov For example, the MTO/H2O2 catalyzed epoxidation of methyl conjugated linoleate resulted in a 7:3 mixture of regioisomers, favoring the Z-olefin. nih.gov
The epoxidation of methyl 13(S)-hydroxyoctadeca-9(Z),11(E)-dienoate with m-chloroperoxybenzoic acid (mCPBA) gives equal quantities of the diastereoisomeric epoxides. researchgate.net However, using other methods, such as tert-butyl hydroperoxide with specific catalysts, can lead to the preferential formation of one epoxide isomer. researchgate.net
The table below provides examples of epoxidation reactions on this compound and its derivatives.
| Substrate | Reagent/Catalyst | Product | Yield/Selectivity | Reference |
| Methyl octadeca-9Z,11E-dienoate | Potassium peroxomonosulfate (oxone) | Diepoxystearate derivative | 85-99% yield | nih.gov |
| (9E,11E)-Methyl this compound | Photosensitized oxidation | Unsaturated cyclic peroxide | High yield | rsc.org |
| Methyl conjugated linoleate | Methyltrioxorhenium (MTO)/H2O2 | Methyl octadeca-cis-9,10-epoxy-11(E)-enoate and Methyl octadeca-trans-11,12-epoxy-9(Z)-enoate | 71% combined yield, 7:3 regioselectivity | nih.gov |
| Methyl 13(S)-hydroxyoctadeca-9(Z),11(E)-dienoate | m-Chloroperoxybenzoic acid (mCPBA) | Diastereoisomeric epoxides | Equal quantities | researchgate.net |
Synthesis of Nitro-Fatty Acid Analogs
The synthesis of nitro-fatty acid analogs of this compound, commonly known as nitro-conjugated linoleic acids (NO₂-cLA), and their non-conjugated isomers, has been approached through various methodologies. researchgate.netacs.org These methods range from direct nitration, which often yields complex mixtures, to highly selective multi-step syntheses designed to produce specific regio- and stereoisomers. acs.orgmdpi.com The development of these synthetic routes has been crucial for enabling detailed investigation into the biological activities of these electrophilic lipid mediators. cardiff.ac.uk
Initial approaches to the synthesis of nitroalkene derivatives of linoleic acid involved direct nitration. One such method involves the exposure of linoleic acid or its ethyl ester to nitrogen monoxide and oxygen, which results in an inseparable mixture of nitroalkenes and nitronitrate derivatives. mdpi.com Similarly, acid-catalyzed nitration using agents like nitrous acid (HNO₂) also generates a complex array of products, including conjugated dienes, and various nitro, hydroxy, and hydroperoxy adducts with non-specific stereochemistry. pnas.orgnih.gov While these methods can generate nitrated lipids, their lack of selectivity is a significant drawback for producing specific isomers for detailed study. mdpi.com
To address the issue of selectivity, more controlled synthetic strategies have been developed. A significant advancement was the use of selenium-catalyzed nitration reactions. cardiff.ac.uk The nitroselenation method, for instance, is a two-step process that activates the double bond of an unsaturated fatty acid towards nitration, followed by an oxidation step to yield the nitroalkene. nih.gov This approach has been successfully applied to linoleic acid, producing a mixture of the four possible NO₂-LA isomers. nih.gov Modifications to the nitroselenation-mediated reaction have significantly improved the yield of fatty acid allylic nitration products from as low as 4% to over 50%, facilitating the isolation and structural resolution of specific positional isomers. pnas.org
For the preparation of specific regio- and stereoisomers, multi-step chemoenzymatic approaches are often employed. acs.org A cornerstone of these targeted syntheses is the Henry reaction, or nitro-aldol reaction, which couples an aldehyde with a nitro-alkane. mdpi.comcardiff.ac.uk This is typically followed by a base-promoted β-elimination step to form the desired nitroalkene moiety. acs.org This synthetic protocol has been refined to produce ultrapure regio- and stereoisomers of both conjugated and non-conjugated nitro-linoleic acids. acs.org For example, the synthesis of (9E,12Z)-10-nitro-linoleic acid has been achieved with high stereoselectivity (>99:1 E/Z ratio). acs.org The synthesis of 9-NO₂-cLA via a Henry reaction has been noted to be challenging, requiring extended reaction times for even partial conversion of the starting materials. acs.org Final deprotection of methyl esters, often accomplished enzymatically using Candida antarctica lipase B (CAL-B), yields the free fatty acid. acs.org
Specific, targeted syntheses for various isomers have been reported. Freeman and colleagues described a synthesis for 9- and 12-NO₂-LA. researchgate.net The synthesis of 9-NO₂-OA, a related mono-unsaturated nitro-fatty acid, has been achieved via a regiospecific route involving a Henry reaction, acetylation of the resulting nitro hydroxy intermediate, and subsequent elimination. mdpi.com A similar strategy, starting with 1-nitrononane (B3049831) and methyl 9-oxononanoate, is used for the synthesis of 10-NO₂-OA. mdpi.com These step-by-step syntheses are critical for producing isomerically pure compounds, which is essential for delineating structure-function relationships. cardiff.ac.uk
Table 1: Summary of Synthetic Methodologies for Nitro-Linoleic Acid Analogs
| Methodology | Key Reagents/Steps | Product(s) | Key Findings/Yields | References |
| Direct Nitration | Nitrogen monoxide (NO), Oxygen (O₂) | Mixture of nitroalkenes and nitronitrate derivatives | Non-selective, yields an inseparable mixture of isomers. | mdpi.com |
| Acid-Catalyzed Nitration | Nitrous acid (HNO₂) | Complex mixture including nitro, hydroxy, and hydroperoxy adducts | Non-specific stereochemistry. | pnas.orgnih.gov |
| Nitroselenation | Phenylselenyl bromide, Silver nitrite (B80452); Oxidation (H₂O₂) | Mixture of 9-NO₂-LA, 10-NO₂-LA, 12-NO₂-LA, and 13-NO₂-LA isomers | Improved method increased yields from 4% to >50%. | pnas.orgnih.gov |
| Henry Reaction & Elimination | Aldehyde, Nitro-alkane; Base-promoted elimination (e.g., TFAA/Et₃N) | Specific regio- and stereoisomers of NO₂-LA and NO₂-cLA | Yields ultrapure (>99:1 E/Z) isomers; competitive with other methods. | acs.orgmdpi.comcardiff.ac.uk |
| Enzymatic Hydrolysis | Candida antarctica lipase B (CAL-B) | Free nitro-fatty acid | Final deprotection step for methyl esters. | acs.org |
Mechanistic Investigations of Biological Activities of Octadeca 9,11 Dienoate Non Human Models
Modulation of Cellular Signaling Pathways
Octadeca-9,11-dienoate and its derivatives are implicated in the complex network of cellular signaling, influencing gene expression and the activity of crucial proteins and enzymes.
Influence on Gene Expression Profiles
The influence of this compound on gene expression has been observed in various biological contexts. In cancer cell lines, extracts containing octadecadienoate derivatives have been shown to induce oxidative stress, which in turn upregulates the expression of antioxidant genes such as Catalase (CAT), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Glutathione S-transferase (GST). rsc.org For instance, in PC3 cancerous cells, a fungal extract led to a significant increase in the expression of CAT (1195%), SOD (788%), GPx (473%), and GST (251%). rsc.org In different models, such as the ant Lasius niger, the presence of related compounds like hydroperoxythis compound has been associated with physiological changes linked to aging and social roles, suggesting an influence on gene expression related to metabolic pathways. biorxiv.org Furthermore, synthetic derivatives like 3-(dimethylamino)propyl(12Z,15Z)-3-[(9Z,12Z)-octadeca-9,12-dien-1-yl]henicosa-12,15-dienoate are components of lipid nanoparticle systems designed to deliver siRNA for silencing neuronal gene expression, highlighting the structural relevance of such lipids in modulating gene activity. nih.gov
Effects on Protein and Enzyme Activity
In vitro studies have demonstrated that this compound can affect the activity of specific enzymes, pointing to its potential role in various physiological and pathological processes.
While direct inhibition is not fully characterized, oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoates (HODEs), play a significant role in the signaling pathway of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation. dovepress.complos.orgbrieflands.com Studies on murine peritoneal macrophages have shown that ionizing radiation can increase the levels of 13-hydroxyoctadecadienoate (13-HODE). nih.gov This increase, particularly in the free form of the acid, primes the macrophages for heightened production of TNF-α when subsequently exposed to lipopolysaccharide (LPS). nih.gov This suggests that oxidized linoleate (B1235992) derivatives like octadecadienoates are important lipid metabolites in radiation-induced signal transduction that modulates TNF-α production. nih.gov
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. tandfonline.com An essential oil extracted from Liparis nervosa, which is exceptionally rich in methyl (9E,11E)-octadeca-9,11-dienoate (31.69%), has demonstrated potent inhibitory activity against AChE in vitro. dntb.gov.uanih.govmdpi.com The study reported a half-maximal inhibitory concentration (IC50) value, indicating effective inhibition of the enzyme. nih.govmdpi.com Although the activity was measured for the whole essential oil, the high concentration of methyl (9E,11E)-octadeca-9,11-dienoate suggests it is a primary contributor to this biological effect. mdpi.com
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Liparis nervosa Essential Oil
| Test Substance | Active Compound Concentration | Bioassay | IC50 Value (μg/mL) | Source(s) |
|---|
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (In Vitro)
Role in Cellular Homeostasis and Stress Responses
This compound appears to contribute to maintaining cellular balance, particularly in response to oxidative stress, through its antioxidant activities.
Antioxidant Mechanisms (In Vitro)
The antioxidant potential of this compound has been evaluated through its presence in natural extracts. The same essential oil from Liparis nervosa, with its high content of methyl (9E,11E)-octadeca-9,11-dienoate, was assessed for its antioxidant capacity using several in vitro assays. nih.govmdpi.comresearchgate.net These tests included the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) method. nih.gov The results indicated notable antioxidant activity, although the DPPH scavenging capacity was weak. nih.govmdpi.com Conjugated linoleic acid isomers, a class to which this compound belongs, have also been shown to possess moderate radical scavenging capacity. researchgate.net
Table 2: In Vitro Antioxidant Activity of Liparis nervosa Essential Oil
| Assay | Parameter | Result | Source(s) |
|---|---|---|---|
| ABTS Scavenging Capacity | IC50 | 721.95 ± 9.93 μg/mL | nih.gov, mdpi.com |
| DPPH Scavenging Capacity | IC50 | > 10,000 μg/mL | nih.gov, mdpi.com |
| FRAP Method | TEAC | 39.64 ± 3.38 μM/g | nih.gov, mdpi.com |
TEAC: Trolox Equivalent Antioxidant Concentration
Free Radical Scavenging Activities
Anti-inflammatory Actions (In Vitro and Animal Models)
The anti-inflammatory properties of this compound and its derivatives have been substantiated in various in vitro and animal models. The mechanisms primarily involve the modulation of key inflammatory mediators and pathways.
The derivative 13-KODE has been shown to be a potent modulator of inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, 13-KODE effectively inhibited the production of nitric oxide (NO), a key inflammatory molecule, by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov Furthermore, 13-KODE treatment led to a significant, dose-dependent reduction in the secretion and gene expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net At a concentration of 100 μM, 13-KODE reduced the LPS-induced protein levels of TNF-α and IL-1β by 61% and 72%, respectively. nih.gov These effects are largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.govnih.govresearchgate.net
Table 1: Effect of 13-KODE on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Model | Mediator | Concentration | Inhibition (%) | Reference |
|---|---|---|---|---|---|
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 cells | TNF-α (Protein) | 100 µM | 61% | nih.gov |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 cells | IL-1β (Protein) | 100 µM | 72% | nih.gov |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 cells | TNF-α (mRNA) | 100 µM | 66% | nih.gov |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 cells | IL-1β (mRNA) | 100 µM | 52% | nih.gov |
Modulation of Inflammatory Mediators
Antiproliferative and Apoptotic Effects (In Vitro Cell Lines and Animal Models)
Research has highlighted the potential of this compound and its derivatives as antiproliferative agents, capable of inhibiting the growth of cancer cells and inducing programmed cell death (apoptosis).
Both the cis-9, trans-11 and trans-10, cis-12 isomers of conjugated linoleic acid have been reported to be active in inhibiting carcinogenesis in animal models. nih.gov More specific research on the derivative 13-KODE has shown direct antiproliferative effects on breast cancer cell lines. Treatment with 13-KODE reduced the viability of both MDA-MB-231 and MCF-7 breast cancer cells in a dose-dependent manner. Furthermore, it was shown to inhibit the formation and proliferation of mammospheres, which are enriched in cancer stem cells (CSCs). This suggests that 13-KODE can target the CSC population, which is often responsible for tumor recurrence and metastasis. The mechanism for this antiproliferative activity is linked to the downregulation of c-Myc, a key transcription factor involved in cell proliferation and survival.
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Activity | Key Finding | Reference |
|---|---|---|---|---|
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | MDA-MB-231 (Breast Cancer) | Inhibition of cell viability | Dose-dependent reduction in cell proliferation | |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | MCF-7 (Breast Cancer) | Inhibition of cell viability | Dose-dependent reduction in cell proliferation | |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Breast Cancer Stem Cells | Inhibition of mammosphere formation | Reduced number and size of mammospheres | |
| cis-9, trans-11 and trans-10, cis-12 Isomers | Animal Models | Inhibition of carcinogenesis | General anti-cancer activity | nih.gov |
Induction of Programmed Cell Death
The trans-10, cis-12 (t10,c12) isomer of this compound has been identified as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. In contrast, the cis-9, trans-11 (c9,t11) isomer does not typically exhibit these effects. aacrjournals.org
Research on human colon cancer cells demonstrated that t10,c12-CLA triggers apoptosis in a dose-dependent manner. nih.gov This process is linked to the activation of Endoplasmic Reticulum (ER) stress. nih.gov The exposure of colon cancer cells to t10,c12-CLA leads to the induction of eIF2α phosphorylation, splicing of Xbp1 mRNA, and expression of the pro-apoptotic protein CHOP. nih.gov The cytotoxic effects of t10,c12-CLA appear to be mediated by the generation of reactive oxygen species (ROS), which subsequently initiates an ER stress-dependent apoptotic pathway. nih.govresearchgate.net
In studies using TM4t mouse mammary tumor cells, t10,c12-CLA was observed to induce apoptosis, evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of this process. aacrjournals.orgnih.gov Electron microscopy revealed a significant dilatation of the ER lumen in treated cells, indicating a disruption of ER homeostasis. aacrjournals.org This ER stress response involves the activation of several key proteins, including the ER resident chaperone BiP/GRP78, the transducer PERK, and the transcription factor ATF4, which ultimately induces CHOP. aacrjournals.org Further evidence showed that knocking down CHOP expression or inhibiting the ER-resident caspase-12 significantly mitigated the apoptotic effects induced by t10,c12-CLA. nih.gov These findings underscore that apoptosis is mediated, at least in part, through an ER stress response that culminates in the induction of CHOP. aacrjournals.orgnih.gov
Impact on Lipid Metabolism and Membrane Dynamics (Cellular and Animal Models)
The isomers of this compound exert distinct effects on adipocyte (fat cell) biology. The trans-10, cis-12 isomer, in particular, has been shown to reduce adiposity and delipidate adipocytes. annualreviews.org
In animal models, mice fed diets containing t10,c12-CLA, either alone or in a mixture, exhibited a significant reduction in body lipid content and smaller fat pads compared to control groups or those fed only the c9,t11 isomer. nih.govunl.edu This reduction in adipose tissue mass is linked to the induction of apoptosis in adipocytes. annualreviews.orgunl.eduunl.edu Specifically, t10,c12-CLA was found to increase apoptosis in the retroperitoneal fat pads of mice, an effect not observed with the c9,t11 isomer. nih.govunl.edu In vitro experiments further clarified this, showing that t10,c12-CLA induced DNA fragmentation, a marker of apoptosis, in preadipocytes but not in mature adipocytes. unl.edu This suggests that the isomer may primarily affect cells before their full differentiation into fat-storing cells. unl.edu
Conversely, the cis-9, trans-11 isomer has been associated with anti-inflammatory effects and may improve insulin (B600854) sensitivity in the white adipose tissue of obese mice. diabetesjournals.orgnih.gov Studies on 3T3-L1 adipocytes showed that c9,t11-CLA could promote insulin-stimulated glucose transport and inhibit inflammatory responses. diabetesjournals.orgnih.gov In bovine adipocytes, c9,t11-CLA can be endogenously synthesized from other trans-fatty acids, highlighting a metabolic pathway for its production within fat cells. oup.comresearchgate.net
The following table summarizes the key research findings on the influence of this compound isomers on adipocyte biology.
| Isomer | Model System | Observed Effects | Research Finding |
| trans-10, cis-12 | Mice | Reduced body lipid, smaller fat pads, increased adipocyte apoptosis. nih.govunl.eduunl.edu | Induces body fat loss and apoptosis in adipose tissue. nih.gov |
| Obese (db/db) and Lean Mice | Reduced whole-body fat mass and all fat depots. nih.gov | Primarily involves fat loss, in contrast to caloric restriction which reduces both fat and lean mass. nih.gov | |
| Preadipocytes (in vitro) | Induced DNA fragmentation (apoptosis). unl.edu | Suggests a targeted effect on undifferentiated fat cells. unl.edu | |
| cis-9, trans-11 | Obese (ob/ob) Mice | Reduced fasting glucose and insulin; increased insulin receptor expression in adipose tissue. diabetesjournals.orgnih.gov | May have antidiabetic effects by reducing inflammation in adipose tissue. diabetesjournals.orgnih.gov |
| 3T3-L1 Adipocytes (in vitro) | Inhibited TNF-α-induced downregulation of insulin signaling components. diabetesjournals.orgnih.gov | Attenuates the pro-inflammatory state that leads to insulin resistance. diabetesjournals.orgnih.gov | |
| Bovine Adipocytes (in vitro) | Endogenously synthesized from palmitelaidic acid. oup.comresearchgate.net | Demonstrates a pathway for its formation within adipocytes. oup.com |
The structure of this compound, as an unsaturated fatty acid, allows it to integrate into and influence the biophysical properties of cell membranes, specifically their fluidity and permeability. The presence of double bonds in the acyl chains of lipids introduces kinks, which disrupt the tight, orderly packing of saturated fatty acids. nih.govquora.com This disruption increases the space between lipid molecules, thereby enhancing the fluidity of the membrane. nih.govquora.com
Increased membrane fluidity can, in turn, affect permeability. A more fluid membrane may exhibit increased permeability to water and small molecules. nih.gov The incorporation of unsaturated fatty acids like this compound into membrane phospholipids (B1166683) can alter membrane thickness and curvature, which are critical determinants of its barrier function.
Studies on lipid vesicles have shown that the level of unsaturation is a key factor in how membranes respond to oxidative stress, which can weaken and permeabilize the bilayer. nih.gov The chemical modification of unsaturated lipids through oxidation leads to changes in membrane area and can result in vesicle permeabilization. nih.gov While highly unsaturated fatty acids can increase membrane fluidity, cells often have homeostatic mechanisms to counteract major disturbances by remodeling their lipid profiles, for instance, by increasing cholesterol content to restore standard membrane permeability. nih.gov Therefore, the integration of this compound can modulate membrane dynamics, a process that is fundamental to cellular function and adaptation to environmental stress. frontiersin.org
Influence on Adipocyte Biology
Interaction with Asparagine in Acrylamide (B121943) Formation Models
In the context of food chemistry, lipid oxidation products, including derivatives of this compound, can play a significant role in the formation of acrylamide. Acrylamide is a potential carcinogen that forms at high temperatures, primarily through the Maillard reaction between the amino acid asparagine and reducing sugars. wiley.com However, an alternative pathway involves the interaction of asparagine with carbonyl compounds generated from lipid oxidation. wiley.com
Studies have shown that heating asparagine with various dietary oils results in acrylamide formation, with the amount corresponding to the degree of unsaturation of the oil. nih.gov This suggests that polyunsaturated fatty acids are key precursors. Model system studies reacting asparagine with specific lipid derivatives found that α,β,γ,δ-diunsaturated carbonyl compounds were the most reactive in forming acrylamide. acs.orgwur.nl For instance, methyl 13-oxothis compound, a ketone derivative, was shown to initiate the degradation of amino acids and contribute to the formation of flavor compounds through Strecker-type reactions, which are related to the pathways of acrylamide generation. tandfonline.comresearchgate.netacs.orgjst.go.jp
The mechanism involves the decarboxylation of asparagine by these reactive lipid derivatives. acs.org Alkadienals, which can be formed from the oxidation of this compound, are particularly effective in converting asparagine into 3-aminopropionamide, a direct precursor to acrylamide. acs.org This decarboxylation step has been identified as the key rate-limiting step in this pathway. acs.org Therefore, the oxidation of unsaturated lipids like this compound provides an important non-sugar-dependent route for acrylamide formation in heated, lipid-rich foods. acs.org
Role as Intermediates in Phytohormone (Jasmonate) Biosynthesis (Plant Models)
In plants, octadecanoids, which are 18-carbon oxygenated fatty acids, are central to the biosynthesis of the phytohormone jasmonic acid (JA) and its related compounds. uni-hohenheim.deacs.org This entire synthetic route is often referred to as the octadecanoid pathway. nih.gov The process begins with polyunsaturated fatty acids, such as α-linolenic acid, which are released from chloroplast membranes. mdpi.com
The pathway involves a series of enzymatic steps localized in different cellular compartments. mdpi.com
In the Chloroplast: The pathway is initiated by the enzyme lipoxygenase (LOX), which oxygenates the fatty acid. This is followed by the action of allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC). mdpi.comresearchgate.net The sequential action of these enzymes leads to the formation of the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA), a key octadecanoid precursor. researchgate.netresearchgate.net
Transport to the Peroxisome: OPDA is then transported from the chloroplast to the peroxisome. uni-hohenheim.de
In the Peroxisome: Inside the peroxisome, the enzyme 12-oxophytodienoate reductase (OPR) catalyzes the reduction of the cyclopentenone ring of OPDA. wikipedia.orgnih.govbiorxiv.org Specifically, the OPR3 isoenzyme is responsible for reducing the natural (9S,13S)-OPDA isomer, which is the direct precursor in the JA biosynthetic pathway. researchgate.net This reduction is a critical step, as it channels the octadecanoid intermediate toward the final stages of JA synthesis. nih.govresearchgate.net
β-Oxidation: Following the reduction of OPDA, the resulting compound undergoes three cycles of β-oxidation, which shortens the carboxylic acid side chain to produce jasmonic acid. mdpi.comresearchgate.net
The octadecanoid pathway is a fundamental signaling cascade in plants, activated in response to various stresses such as wounding and pathogen attack, leading to the accumulation of JA and the activation of defense genes. nih.gov
The table below outlines the key enzymes and intermediates in the jasmonate biosynthetic pathway.
| Step | Location | Key Enzyme(s) | Intermediate(s) | Product |
| 1 | Chloroplast | Lipoxygenase (LOX) | α-Linolenic Acid | 13(S)-Hydroperoxyoctadecatrienoic acid |
| 2 | Chloroplast | Allene Oxide Synthase (AOS) | 13(S)-Hydroperoxyoctadecatrienoic acid | Unstable Allene Oxide |
| 3 | Chloroplast | Allene Oxide Cyclase (AOC) | Unstable Allene Oxide | 12-oxo-phytodienoic acid (OPDA) |
| 4 | Peroxisome | 12-oxo-phytodienoate Reductase 3 (OPR3) | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) |
| 5 | Peroxisome | β-oxidation enzymes | OPC-8:0 | Jasmonic Acid (JA) |
Analytical and Spectroscopic Characterization of Octadeca 9,11 Dienoate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating octadeca-9,11-dienoate isomers and their metabolites from intricate mixtures, thereby enabling their individual characterization. The choice of chromatographic technique is dictated by the specific analytical goal, such as preparative scale isolation or high-throughput quantitative analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalently used techniques for the analysis of this compound. nih.govimrpress.com For GC analysis, fatty acids are almost exclusively converted to their more volatile methyl ester derivatives (FAMEs) and are typically detected using a flame ionization detector (FID). researchgate.net Long, polar capillary columns are often required to achieve separation of the various cis/trans isomers, although resolution can be challenging when there are large differences in their relative concentrations. researchgate.net
HPLC offers a versatile platform for analyzing this compound and its metabolites without the need for derivatization, which is often required for GC. nih.gov Normal-phase HPLC can effectively separate the hydroperoxide metabolites of linoleic acid, such as methyl 13-hydroperoxy-cis-9, trans-11-octadecadienoate and methyl 9-hydroperoxy-trans-10, cis-12-octadecadienoate, based on polarity. imrpress.com Reversed-phase HPLC is also commonly used for the separation of fatty acids. rsc.org The combination of HPLC with detectors like evaporative light-scattering detectors (ELSD) has been shown to be more sensitive for certain oxylipins compared to diode array detectors. nih.gov
In some studies, both GC and HPLC have been used sequentially to achieve comprehensive analysis. For instance, a study on cervical neoplasia utilized a GC-based procedure to overcome the detection limitations of HPLC for octadeca-9,11-dienoic acid. nih.gov
Silver Ion Chromatography for Isomer Separation
The separation of the geometric and positional isomers of this compound is a particularly challenging analytical task. Silver ion chromatography (Ag+-HPLC) has emerged as a powerful tool for this purpose. nih.govoup.comtaylorfrancis.com This technique separates conjugated linoleic acid (CLA) isomers based on the interaction between the silver ions impregnated on the stationary phase and the double bonds of the fatty acids. The separation typically occurs in three groups based on the configuration of the conjugated double-bond system: trans,trans, followed by cis,trans or trans,cis, and finally cis,cis. nih.govoup.com
Furthermore, Ag+-HPLC can separate individual positional isomers within each of these geometric groups. nih.gov For example, it has been used to resolve complex mixtures of CLA isomers in commercial supplements, food products like cheese, and biological samples. nih.gov The elution order of isomers can be influenced by the mobile phase composition, such as the concentration of acetonitrile (B52724) in hexane. oup.com For instance, a reversal in the elution order of some cis/trans CLA isomers has been observed. oup.com Combining Ag+-HPLC with other analytical techniques like GC-mass spectrometry has been crucial for confirming the identity of co-eluting isomers. nih.gov
Solid-Phase Extraction (SPE) for Fractionation
Solid-Phase Extraction (SPE) is a valuable sample preparation technique used for the fractionation and purification of lipids, including this compound and its metabolites, from complex mixtures prior to chromatographic analysis. vulcanchem.comaocs.org SPE utilizes cartridges packed with various stationary phases, such as silica (B1680970) gel, reversed-phase materials (e.g., C18), or ion-exchange media, to separate compounds based on their physical and chemical properties. aocs.org
In the context of this compound analysis, SPE can be used to isolate specific classes of compounds. For example, hydroxy fatty acids, which are metabolites of this compound, can be separated into a polar fraction using a silica gel SPE cartridge. marinelipids.ca This fractionation step is crucial for reducing matrix interference and concentrating the analytes of interest before subsequent analysis by GC-MS or HPLC. marinelipids.ca The choice of elution solvents is critical for achieving the desired separation. For instance, a polar fraction containing hydroxy fatty acid methyl esters (FAMEs) can be eluted with diethyl ether. marinelipids.ca
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound and its metabolites. When coupled with chromatographic techniques, it provides a powerful platform for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and thermally stable compounds, making it suitable for the FAMEs of this compound and its metabolites. nih.govmarinelipids.caresearchgate.net In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. This hyphenated technique allows for the identification of compounds based on their retention times and mass spectra. mdpi.come3s-conferences.org
GC-MS has been instrumental in identifying various isomers of this compound in different matrices. For instance, it was used to identify (9E,11E)-octadeca-9,11-dienoate as a major component in the essential oil of Liparis nervosa and in the seed extract of red grapes. mdpi.comnih.gov The technique is also crucial for studying the metabolites of this compound. For example, GC-MS analysis of derivatized hydroxy fatty acids has been used to characterize oxidation products in vegetable oils. marinelipids.ca The derivatization of hydroxy groups to their trimethylsilyl (B98337) (TMS) ethers is a common practice to increase their volatility for GC analysis. marinelipids.ca
Furthermore, GC-MS can be used to determine the position of double bonds in conjugated fatty acids through the analysis of adducts formed with specific reagents, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). dss.go.th
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that generates numerous fragment ions, providing a detailed mass spectrum that serves as a "fingerprint" for a specific compound. rsc.org This detailed fragmentation pattern is highly valuable for the structural elucidation of unknown compounds. rsc.org
While conventional EIMS at 70 eV is often considered incapable of distinguishing between geometric isomers of unsaturated fatty acids, studies have shown that using low-energy EIMS can help differentiate them. core.ac.uk The mass spectra of different geometric isomers of α-linolenic acid methyl ester, for example, showed distinct patterns at a lower electron energy of 30 eV. core.ac.uk
In the context of this compound metabolites, EIMS is used to identify the structure of compounds like oxooctadecadienoates. tandfonline.com The mass spectra of these compounds, often in conjunction with other spectroscopic data like NMR and IR, allow for the definitive identification of their geometric isomers. tandfonline.com For instance, the mass spectra of the oxo derivatives of 13-hydroperoxy-trans-9, cis-11- and 9-hydroperoxy-cis-10, trans-12-octadecadienoate were found to be identical to their corresponding synthetic standards. tandfonline.com
Analysis of Derivatized Forms (e.g., Picolinyl Esters, Dimethyloxazoline Derivatives)
To enhance volatility and provide structural information during gas chromatography-mass spectrometry (GC-MS), fatty acids like this compound are often converted into more suitable derivatives. Picolinyl esters and 4,4-dimethyloxazoline (DMOX) derivatives are two such widely used forms.
Picolinyl Esters: Picolinyl ester derivatives are valuable in mass spectrometry for determining the position of double bonds and other functional groups within the fatty acid chain. rsc.org The electron impact mass spectra of these derivatives yield a series of diagnostic ions that allow for the precise localization of structural features. lipid.co.uk However, the preparation of picolinyl esters can be complex, and they typically require higher GC column temperatures, which might not be suitable for very long-chain fatty acids. rsc.org
Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are also instrumental in pinpointing double bond locations in conjugated and non-conjugated fatty acids through GC-MS analysis. researchgate.netdss.go.th The formation of DMOX derivatives involves reacting the fatty acid methyl esters with 2-amino-2-methylpropanol. dss.go.thdss.go.th This derivatization method has been successfully applied to identify isomers of this compound in various samples. researchgate.netdss.go.th While effective, this method can be limited as it may not produce abundant diagnostic ions for double bond or methyl branch positions. rsc.org Furthermore, the high temperatures required for their preparation can potentially alter sensitive functional groups in some polyunsaturated fatty acids. researchgate.net
Both picolinyl esters and DMOX derivatives have proven useful in the structural elucidation of this compound and its metabolites, although covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) is considered more powerful for identifying both positional and geometric isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of this compound isomers. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the precise configuration of these molecules. unimap.edu.my
¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for the olefinic protons of the conjugated double bond system. For instance, the ¹H NMR spectrum of the 9Z,11E isomer of this compound shows four characteristic signals for the four olefinic protons, distinguishing it from non-conjugated linoleic acid. unimap.edu.my The "inner" olefinic protons (at C10 and C11) are typically more deshielded and appear at a lower field compared to the "outer" protons (at C9 and C12). mdpi.com The coupling constants (J-values) between these protons are diagnostic for determining the cis or trans geometry of the double bonds. aocs.org
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is particularly effective for identifying and quantifying all positional and geometric isomers in complex mixtures of conjugated linoleic acids. aocs.org The chemical shifts of the olefinic carbons provide clear information about the location and geometry of the double bonds. unimap.edu.myscribd.com For example, the carbons adjacent to trans double bonds have different chemical shifts compared to those adjacent to cis double bonds. chemmethod.com
The following table summarizes representative NMR data for an isomer of methyl this compound:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Olefinic Protons | 5.30 (m), 5.65 (m), 5.94 (t), 6.30 (t) | 125.78, 128.91, 130.06, 134.95 |
| CH₃ | 0.88 (t) | 14.07 |
| Ester Carbonyl | - | 173.05 |
| Data compiled from various sources for representative isomers. unimap.edu.mychemmethod.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its isomers. The technique is particularly useful for determining the geometry of the conjugated double bonds. nih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive method for this purpose. acs.orgacs.org
Key IR absorption bands for this compound isomers include:
~988 cm⁻¹: Characteristic of trans,trans conjugated dienes. acs.org
~981 cm⁻¹ and ~947 cm⁻¹: Characteristic of cis,trans conjugated dienes. acs.orgjocpr.com
~967 cm⁻¹: Arises from methylene-interrupted trans double bonds, which can indicate the presence of other linoleic acid isomers. jocpr.com
The following table summarizes the characteristic IR absorption bands for different isomers:
| Isomer Configuration | **Characteristic IR Absorption Band (cm⁻¹) ** |
| trans,trans | ~988 |
| cis,trans or trans,cis | ~981 and ~947 |
| Data sourced from multiple studies. acs.orgjocpr.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect and quantify conjugated dienes based on their characteristic absorption of UV light. Conjugated double bond systems, like that in this compound, exhibit a distinct UV absorbance maximum in the range of 230-235 nm. aocs.org This property is widely used for their detection in high-performance liquid chromatography (HPLC) systems. nih.gov The specific wavelength of maximum absorbance can provide some information about the geometry of the conjugated system. For example, a study reported a molar extinction coefficient of 23,360 L mol⁻¹ cm⁻¹ at 233 nm for a cis-9,trans-11-CLA standard. nih.gov
Quantitative Analysis Methodologies
Accurate quantification of this compound and its isomers is essential for research and quality control. Several methodologies are employed, often in combination, to achieve reliable results.
Gas Chromatography (GC): Gas chromatography, typically coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a primary technique for the quantitative analysis of fatty acids. acs.org For GC analysis, the fatty acids are usually converted to their fatty acid methyl esters (FAMEs) to increase their volatility. The separation of different isomers can be achieved using specialized capillary columns. dss.go.th The relative amounts of different isomers can be determined by the area of their corresponding peaks in the chromatogram. researchgate.net
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for the separation and quantification of this compound isomers.
Reversed-phase HPLC (RP-HPLC): This method, often with UV detection at around 234 nm, can separate CLA isomers. aocs.org
Silver-ion HPLC (Ag⁺-HPLC): This is a highly effective technique for separating geometric and positional isomers of conjugated linoleic acids. aocs.orgagriculturejournals.cz The separation is based on the interaction of the double bonds with silver ions impregnated on the stationary phase. Different isomers elute at different times, allowing for their individual quantification. jafs.com.pl This method can achieve low limits of detection, in the range of nanograms. jafs.com.plagriculturejournals.cz
The following table provides a summary of quantitative analysis methodologies:
| Method | Principle | Common Detector | Key Advantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution, well-established for fatty acid analysis. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | UV-Vis Detector | Good for separating broad classes of lipids. aocs.org |
| Silver-Ion HPLC (Ag⁺-HPLC) | Separation based on the interaction of double bonds with silver ions. | UV-Vis Detector, Photodiode Array (DAD) | Excellent separation of geometric and positional isomers. aocs.orgagriculturejournals.cz |
Future Research Directions and Open Questions
Elucidation of Undiscovered Biosynthetic and Metabolic Pathways
The known biosynthetic routes for octadecanoids, the class of molecules to which octadeca-9,11-dienoate belongs, involve enzymatic activities of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), as well as non-enzymatic autooxidation. acs.org In plants, the octadecanoid pathway leading to jasmonic acid is well-documented and involves the oxidation of linoleic acid. acs.org The gut microbiome has also been identified as a significant contributor to octadecanoid biosynthesis through hydratase activity. acs.org
However, the complete biosynthetic and metabolic network for all isomers of this compound is far from fully mapped. Future research should focus on:
Identifying novel enzymes and pathways: A comprehensive search for new enzymes in various organisms, including bacteria, fungi, and plants, could reveal alternative biosynthetic routes.
Characterizing metabolic fate: The downstream metabolic products of this compound are not entirely understood. Studies are needed to trace its conversion into other bioactive molecules.
Investigating species-specific variations: The biosynthesis and metabolism of this compound likely differ across species. Comparative studies in various non-human organisms would provide a broader understanding of its biological roles.
A deeper understanding of these pathways is crucial for manipulating the production of specific isomers for research and potential biotechnological applications.
Comprehensive Mapping of Structure-Activity Relationships for Specific Isomers and Derivatives
This compound exists as several geometric isomers, including cis-9,trans-11 and trans-10,cis-12, which have been shown to possess distinct biological activities. helsinki.fi The spatial arrangement of the double bonds significantly influences the molecule's interaction with biological targets. Furthermore, derivatives of this compound, such as its methyl ester and hydroxylated forms, may exhibit unique properties. researchgate.netmdpi.com
Key areas for future investigation include:
Systematic synthesis and biological evaluation: A systematic approach to synthesize all possible geometric and positional isomers of this compound and their derivatives is necessary. google.comnii.ac.jp These compounds should then be screened for a wide range of biological activities in non-human systems.
Computational modeling: Molecular modeling and docking studies can predict the binding of different isomers and derivatives to various protein targets, providing insights into their mechanisms of action.
Elucidating the role of the carboxyl group: Research on analogs suggests that the terminal carboxyl group is important for biological activity, but its precise role in target recognition needs further clarification. nii.ac.jp
A detailed structure-activity relationship map will be invaluable for designing novel compounds with specific and enhanced biological functions.
Advanced Mechanistic Studies in Complex Biological Systems (Non-Human)
While some biological effects of this compound have been observed, the underlying molecular mechanisms often remain elusive. Advanced studies in diverse non-human biological systems are required to unravel its precise modes of action.
Future research should focus on:
Identifying cellular and molecular targets: Utilizing techniques like affinity chromatography and proteomics to identify the specific proteins and receptors that interact with this compound.
Investigating signaling pathways: Delineating the downstream signaling cascades activated or inhibited by this compound in various cell types and organisms. This includes exploring its role in pathways like those involving nitro-fatty acids. acs.org
These mechanistic studies will provide a fundamental understanding of how this compound exerts its biological effects.
Development of Novel Analytical Approaches for Trace Level Detection and Isomer Discrimination
The accurate and sensitive detection of this compound, especially at trace levels, and the discrimination of its various isomers are significant analytical challenges. Current methods often rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC), sometimes coupled with mass spectrometry (MS). researchgate.netimrpress.com However, co-elution of isomers and low concentrations in biological samples can complicate analysis. researchgate.net
Future advancements in analytical chemistry should aim to:
Enhance sensitivity and resolution: Developing new chromatographic columns and separation techniques, such as silver ion-HPLC (Ag+-HPLC), to improve the resolution of different isomers. researchgate.net
Improve mass spectrometry techniques: Utilizing high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) for more definitive identification and quantification of isomers and their derivatives, including nitro-fatty acid-triacylglycerides (NO2-FA-TAG). nih.gov
Develop novel derivatization methods: Creating new derivatization reagents, like dimethyl disulfide (DMDS) adducts, to facilitate the identification of double bond positions by mass spectrometry. researchgate.net
Explore alternative detection methods: Investigating the potential of techniques like nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of isomers. researchgate.net
Q & A
Q. How can researchers ensure compliance with IUPAC nomenclature and CAS registration when publishing data on novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
